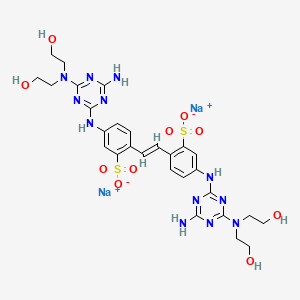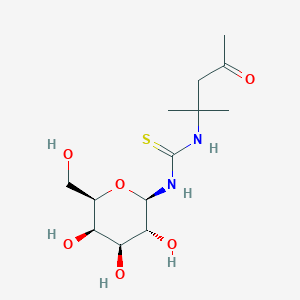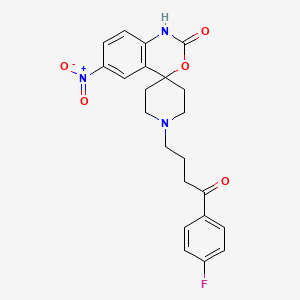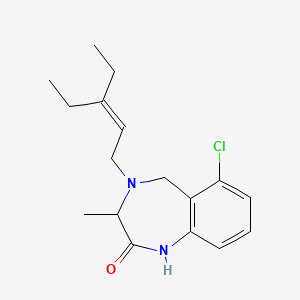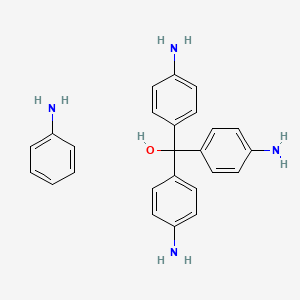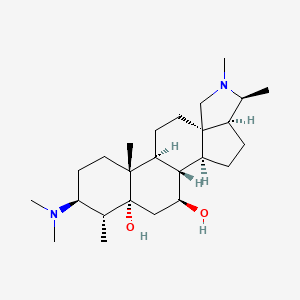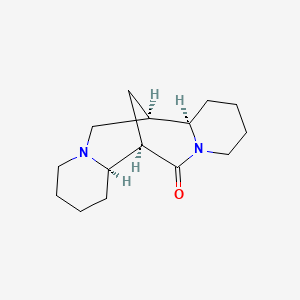
d-17-Oxosparteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
d-17-Oxosparteine: is a quinolizidine alkaloid, a class of compounds known for their presence in various leguminous plants. These alkaloids are characterized by their tetracyclic structure and are often found in plants like lupins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of d-17-Oxosparteine typically involves the oxidation of sparteine. One common method includes the use of acid permanganate for the cold oxidation of sparteine . Another approach involves the use of thioredoxin-mediated activation of enzymes in chloroplasts, which facilitates the conversion of cadaverine to 17-oxosparteine .
Industrial Production Methods: Industrial production of this compound is less common and primarily focuses on the extraction from natural sources, such as lupins. The process involves isolating the compound from plant tissues using various chromatographic techniques .
化学反応の分析
Types of Reactions: d-17-Oxosparteine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Acid permanganate is commonly used for the oxidation of sparteine to produce this compound.
Reduction: Specific reducing agents can be used to convert this compound back to its reduced forms.
Substitution: Various nucleophiles can be introduced to the molecule under appropriate conditions to yield substituted derivatives.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
科学的研究の応用
d-17-Oxosparteine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: In chemistry, this compound is used as a model compound for studying the biosynthesis of quinolizidine alkaloids. It helps in understanding the enzymatic pathways and mechanisms involved in the formation of these complex molecules .
Biology: In biological research, this compound is studied for its role in plant defense mechanisms. It is known to deter herbivores due to its toxic properties, making it a subject of interest in ecological studies .
Medicine: Although not widely used in medicine, this compound’s structure and properties make it a potential candidate for drug development. Its interactions with various biological targets are being explored for therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of certain chemicals and as a precursor for synthesizing other valuable compounds .
作用機序
The mechanism of action of d-17-Oxosparteine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and receptors, which are crucial for various biological processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may involve the modulation of neurotransmitter systems and other cellular pathways .
類似化合物との比較
d-17-Oxosparteine is unique among quinolizidine alkaloids due to its specific structure and properties. Similar compounds include:
Sparteine: A closely related alkaloid with a similar tetracyclic structure but different functional groups.
Lupanine: Another quinolizidine alkaloid with distinct biological activities.
5,6-Dehydrolupanine: A derivative of lupanine with additional double bonds
特性
CAS番号 |
29882-72-2 |
|---|---|
分子式 |
C15H24N2O |
分子量 |
248.36 g/mol |
IUPAC名 |
(1R,2R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one |
InChI |
InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12-,13-,14-/m1/s1 |
InChIキー |
YQMWQSMYVPLYDI-AAVRWANBSA-N |
異性体SMILES |
C1CCN2C[C@H]3C[C@H]([C@H]2C1)C(=O)N4[C@@H]3CCCC4 |
正規SMILES |
C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



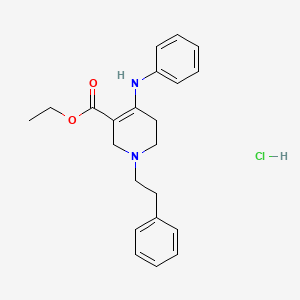
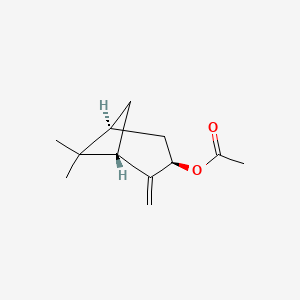
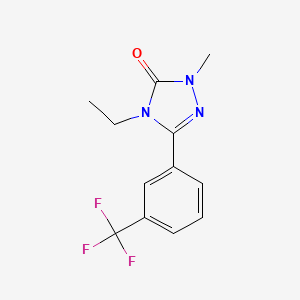
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
